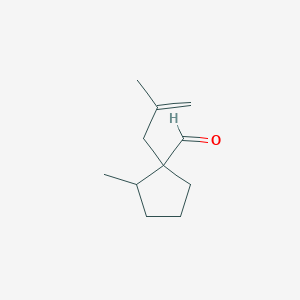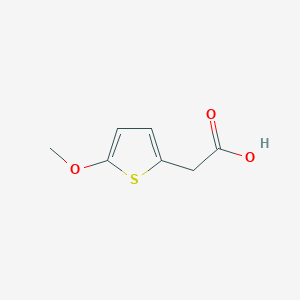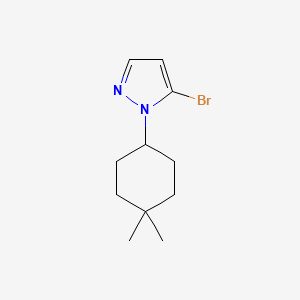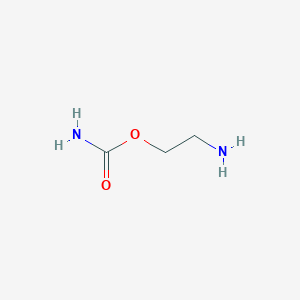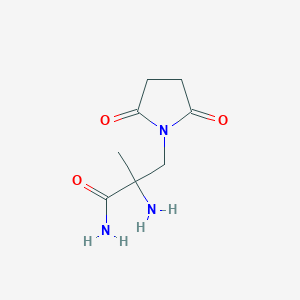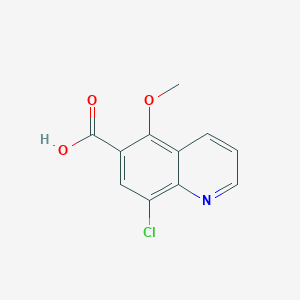
8-Chloro-5-methoxyquinoline-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-5-methoxyquinoline-6-carboxylic acid is a chemical compound with the molecular formula C11H8ClNO3 and a molecular weight of 237.64 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Métodos De Preparación
The synthesis of 8-Chloro-5-methoxyquinoline-6-carboxylic acid typically involves the chlorination and methoxylation of quinoline derivatives. One common method includes the reaction of 5-methoxyquinoline with a chlorinating agent such as thionyl chloride (SOCl2) to introduce the chlorine atom at the 8th position. The carboxylic acid group can be introduced through subsequent reactions involving carboxylation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
8-Chloro-5-methoxyquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.
Aplicaciones Científicas De Investigación
8-Chloro-5-methoxyquinoline-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various quinoline-based compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 8-Chloro-5-methoxyquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial DNA synthesis or protein function. The exact molecular targets and pathways can vary depending on the specific application and the organism being studied .
Comparación Con Compuestos Similares
8-Chloro-5-methoxyquinoline-6-carboxylic acid can be compared with other quinoline derivatives, such as:
6-Chloro-5-methoxyquinoline-8-carboxylic acid: Similar in structure but with different positions of the chlorine and carboxylic acid groups.
5-Methoxyquinoline-6-carboxylic acid: Lacks the chlorine atom, which may result in different chemical and biological properties.
8-Chloroquinoline-6-carboxylic acid: Lacks the methoxy group, which can affect its reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H8ClNO3 |
|---|---|
Peso molecular |
237.64 g/mol |
Nombre IUPAC |
8-chloro-5-methoxyquinoline-6-carboxylic acid |
InChI |
InChI=1S/C11H8ClNO3/c1-16-10-6-3-2-4-13-9(6)8(12)5-7(10)11(14)15/h2-5H,1H3,(H,14,15) |
Clave InChI |
CKPKMIMKKGVNTD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C=CC=NC2=C(C=C1C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{1-[(2-Iodocyclopentyl)oxy]ethyl}benzene](/img/structure/B13308946.png)
![4-Amino-2-chloro-N-[3-(diethylamino)propyl]benzamide](/img/structure/B13308947.png)
![2-{[(2-Iodocyclopentyl)oxy]methyl}oxane](/img/structure/B13308958.png)
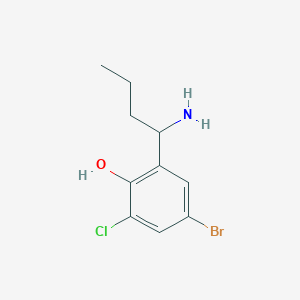

![5-[(2-Methylpropyl)amino]pyridine-2-carbonitrile](/img/structure/B13308981.png)

